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Compound of Interest

Compound Name: Methoxyphenylethylamine

Cat. No.: B8523189

An In-depth Technical Guide to the Chemical Properties and Analysis of 3-
Methoxyphenylethylamine

This technical guide provides a comprehensive overview of the chemical properties, analytical
methodologies, and biological interactions of 3-Methoxyphenylethylamine (3-MeO-PEA). The
information is intended for researchers, scientists, and professionals in the field of drug
development and neurochemistry.

Chemical and Physical Properties

3-Methoxyphenylethylamine is a substituted phenethylamine characterized by a methoxy
group at the meta position of the phenyl ring.[1][2] This structural feature influences its
physicochemical properties and biological activity.

Data Presentation: Summary of Quantitative Data

The following table summarizes the key chemical and physical properties of 3-
Methoxyphenylethylamine.
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Property Value Source(s)
Molecular Formula CoH13NO [11[3]
Molecular Weight 151.21 g/mol [1][3]
CAS Number 2039-67-0 [1]I3]
Appearance C.:olc')rless to light yellow clear o
liquid
Density 1.038 g/mL at 25 °C [4]
Boiling Point 118-119 °C at 6 mmHg [1114]
Refractive Index n20/D 1.538 [4]
pKa (Predicted) 9.96 £0.10 [4]
Water Solubility Insoluble [4]
LogP (XLogP3-AA) 1.6 [5]
SMILES COclccec(CCN)cl
InChiKey WJIBMRZAHTUFBGE- 2]
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Analytical Methodologies and Experimental

Protocols

The identification and quantification of 3-Methoxyphenylethylamine are crucial for research

and quality control. A variety of analytical techniques can be employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds like 3-MeO-PEA. The NIST Mass Spectrometry Data Center provides reference

spectra for this compound.[3]

Experimental Protocol: GC-MS Analysis
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e Sample Preparation:

o Dissolve a known quantity of the 3-MeO-PEA sample in a suitable volatile organic solvent
(e.g., methanol, dichloromethane).

o For complex matrices (e.g., biological fluids), perform a liquid-liquid or solid-phase
extraction to isolate the analyte.

o Derivatization (e.g., with trifluoroacetic anhydride) may be employed to improve
chromatographic performance and mass spectral characteristics, though it is not always
necessary.

¢ Instrumentation and Conditions:

o Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g.,
DB-5ms, HP-5ms).

o Injector: Split/splitless injector, typically operated at 250 °C.

o Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes,
then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and
hold.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
o Mass Spectrometer: Electron lonization (EI) source at 70 eV.
o Mass Range: Scan from m/z 40 to 400.

o Data Analysis:
o ldentify the 3-MeO-PEA peak based on its retention time.

o Confirm the identity by comparing the acquired mass spectrum with a reference spectrum
from a library (e.g., NIST). Key fragments for 3-MeO-PEA include the molecular ion and
characteristic fragments resulting from the loss of the amine group and rearrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is invaluable for the structural elucidation of 3-MeO-PEA. Both *H and 3C
NMR should be performed for complete characterization.

Experimental Protocol: NMR Analysis
e Sample Preparation:

o Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCls,
DMSO-ds).

o Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already
present in the solvent.

 Instrumentation and Data Acquisition:
o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

o 'H NMR: Acquire a standard proton spectrum. Key signals will correspond to the aromatic
protons, the methylene protons of the ethyl chain, the amine protons, and the methoxy
protons.

o 13C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for
each unique carbon atom in the molecule.

o Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm
the connectivity of the molecule.

o Data Analysis:
o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, coupling constants, and multiplicity of the signals to assign
them to specific protons and carbons in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 3-MeO-PEA.
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Experimental Protocol: IR Analysis
e Sample Preparation:

o For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid
between two salt plates (e.g., NaCl, KBr).

o Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which

requires minimal sample preparation.
 Instrumentation and Data Acquisition:
o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
o Scan Range: Typically from 4000 to 400 cm~1.
e Data Analysis:

o Identify characteristic absorption bands corresponding to the functional groups in 3-MeO-
PEA:

N-H stretching of the primary amine (around 3400-3300 cm™1).

C-H stretching of the aromatic ring and alkyl chain (around 3100-2850 cm~1).

C=C stretching of the aromatic ring (around 1600-1450 cm™1).

C-O stretching of the ether group (around 1250-1000 cm~1).

Biological Activity and Signaling Pathways

3-Methoxyphenylethylamine is structurally similar to endogenous neurotransmitters, which
makes it a compound of interest in neuropharmacology.[1]

Mechanism of Action

3-MeO-PEA has been shown to be a low-potency partial agonist of the human trace amine-
associated receptor 1 (TAAR1).[2] TAARL1 is a G-protein coupled receptor that modulates
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monoaminergic neurotransmission. It has also demonstrated a very low affinity for serotonin
receptors.[2]

Hypothesized Signaling Pathway

The activation of TAAR1 by an agonist like 3-MeO-PEA is expected to initiate a signaling
cascade.

Cell Membrane Cytoplasm

Click to download full resolution via product page

TAARL1 Signaling Cascade

Hypothesized Metabolic Pathway

Based on the metabolism of structurally related phenethylamines, it is hypothesized that 3-
MeO-PEA is primarily metabolized by monoamine oxidase (MAO), likely MAO-B.[6] This would
involve oxidative deamination to form an aldehyde intermediate, which is subsequently
oxidized to a carboxylic acid.
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Hypothesized Metabolism of 3-MeO-PEA

Experimental Workflows

A logical workflow is essential for the reliable analysis of 3-Methoxyphenylethylamine.
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General Analytical Workflow

Conclusion

3-Methoxyphenylethylamine is a compound with well-defined chemical properties that make
it amenable to standard analytical techniques. Its biological activity, particularly its interaction
with TAAR1, warrants further investigation for its potential applications in neuroscience and
drug development. The methodologies and data presented in this guide provide a solid

foundation for researchers working with this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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